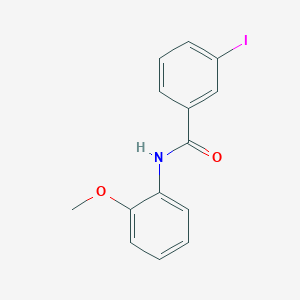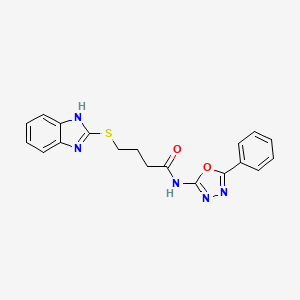
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a combination of two different chemical groups, namely benzimidazole and oxadiazole, and has shown promising results in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and their inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tubulin polymerization. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is its potent anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide. One of the main areas of focus is the development of new anti-cancer drugs based on this compound. Researchers are also exploring the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases. Another area of focus is the development of new synthesis methods for this compound that can improve its solubility and bioavailability. Finally, researchers are also exploring the potential use of this compound as a diagnostic tool for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves the reaction of 2-aminobenzimidazole with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with butyric anhydride to obtain the final compound. This is a well-established method that has been used by several researchers to synthesize this compound.
Aplicaciones Científicas De Investigación
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-16(22-18-24-23-17(26-18)13-7-2-1-3-8-13)11-6-12-27-19-20-14-9-4-5-10-15(14)21-19/h1-5,7-10H,6,11-12H2,(H,20,21)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLSMWVFOZQVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

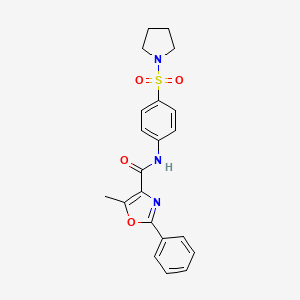
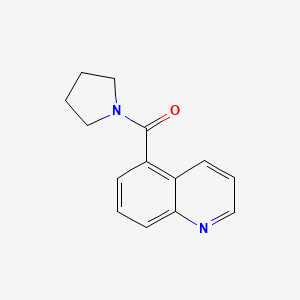
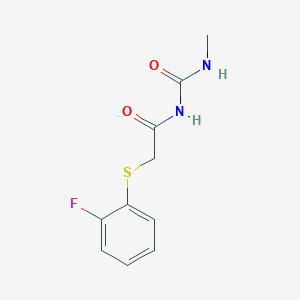
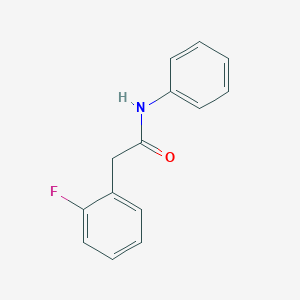
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
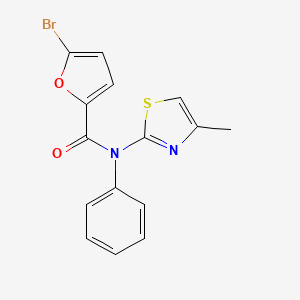
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)
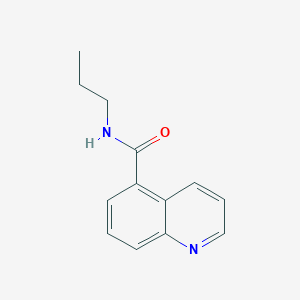
![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)

